molecular formula C8H13Cl2N3OS B6207204 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride CAS No. 2703779-42-2

2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride

Cat. No. B6207204
CAS RN: 2703779-42-2
M. Wt: 270.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-indole-6-sulfonoimidamide dihydrochloride (also known as DIHSI-DHC) is an organic compound with a wide range of applications in scientific research. It is a derivative of indole and has been used in many areas of research, including cell biology, biochemistry, and pharmacology. DIHSI-DHC is an effective reagent for the synthesis of various compounds and is used in the development of new pharmaceuticals. It is also used in the study of enzyme kinetics and the regulation of metabolic pathways.

Scientific Research Applications

DIHSI-DHC has been used in a variety of scientific research applications, including the study of enzyme kinetics and the regulation of metabolic pathways. It has also been used in the development of new pharmaceuticals, as well as in the study of cell biology and biochemistry.

Mechanism of Action

DIHSI-DHC is an effective reagent for the synthesis of various compounds. It acts as a catalyst in the formation of new compounds, and it also acts as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
DIHSI-DHC has been used in the study of enzyme kinetics and the regulation of metabolic pathways. It has been found to be effective in inhibiting certain enzymes, and it can also act as a catalyst in the formation of new compounds. It has been used in the development of new pharmaceuticals, as well as in the study of cell biology and biochemistry.

Advantages and Limitations for Lab Experiments

DIHSI-DHC has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It can also be used in a wide range of experiments and is a versatile reagent. However, it can also be toxic if used in large quantities, and it can be difficult to work with due to its high reactivity.

Future Directions

For research using DIHSI-DHC include further study of its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Additionally, further research could be done on the synthesis of DIHSI-DHC and its potential use in the development of new compounds. It could also be used in the study of cell biology and biochemistry.

Synthesis Methods

DIHSI-DHC can be synthesized in a two-step process. The first step involves the reaction of indole and sulfonyl chloride, followed by the addition of sodium hydroxide in the second step. The resulting product is then purified and crystallized to obtain DIHSI-DHC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves the reaction of 2-aminobenzaldehyde with thiourea followed by cyclization and sulfonation.", "Starting Materials": [ "2-aminobenzaldehyde", "thiourea", "sulfuric acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzaldehyde (1.0 g, 8.1 mmol) and thiourea (0.8 g, 10.6 mmol) in ethanol (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Heat the reaction mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise until the pH is acidic.", "Step 4: Filter the precipitate and wash with cold ethanol.", "Step 5: Dry the product under vacuum to obtain 2,3-dihydro-1H-indole-6-sulfonamide as a yellow solid (yield: 1.2 g, 85%).", "Step 6: Dissolve 2,3-dihydro-1H-indole-6-sulfonamide (1.0 g, 4.3 mmol) in concentrated sulfuric acid (10 mL) and heat the mixture to 80°C for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise until the pH is acidic.", "Step 8: Filter the precipitate and wash with cold ethanol.", "Step 9: Dry the product under vacuum to obtain 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride as a white solid (yield: 0.8 g, 65%)." ] }

CAS RN

2703779-42-2

Molecular Formula

C8H13Cl2N3OS

Molecular Weight

270.2

Purity

0

Origin of Product

United States

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